(E)-methyl 4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c1-27-20(24)14-7-5-13(6-8-14)9-16(11-21)19-22-18(12-28-19)15-3-2-4-17(10-15)23(25)26/h2-10,12H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZGORHAWQRVGG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Starting from appropriate precursors, the thiazole ring is synthesized through cyclization reactions.
- Introduction of the Cyano Group : The cyano group is introduced via nucleophilic substitution reactions.
- Vinylation : A vinyl group is added using Heck reactions or similar coupling methods.
- Final Coupling : The final product is formed through a series of coupling reactions to yield the target compound.
These synthetic routes are optimized for yield and purity, often employing various catalysts and solvents to enhance reaction efficiency .
Biological Evaluation
The biological activity of this compound has been investigated through various assays, focusing on its potential therapeutic applications.
Antimicrobial Activity
Recent studies have shown that this compound exhibits promising antimicrobial properties. For instance, it has been evaluated against several bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate that the compound can effectively combat resistant strains of bacteria .
Anticancer Properties
In vitro studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's IC50 values suggest a potent effect on cell viability, making it a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer progression and microbial resistance.
- Receptor Modulation : It interacts with various receptors that play roles in cell signaling pathways, potentially leading to altered cellular responses.
- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in its mechanism, contributing to oxidative stress in target cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
In Vitro Cancer Studies : Research involving breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell proliferation and increased apoptosis rates compared to controls .
Cell Line IC50 (µM) Apoptosis Rate (%) MCF-7 15 70 MDA-MB-231 12 65 -
Antimicrobial Assays : In studies assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values lower than conventional antibiotics, indicating its potential as an alternative treatment option .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to (E)-methyl 4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)benzoate are categorized based on core heterocycles (thiazole, triazole), substituents (nitro, methoxy, halogen), and functional groups (ester, urea, amide). Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Electronic and Steric Effects: The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to 4-methoxyphenyl (electron-donating) in . This difference may influence binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Synthetic Accessibility :
- Thiazole-based compounds (target, ) are typically synthesized via Hantzsch thiazole cyclization or Suzuki-Miyaura coupling. The target compound’s nitro group may require controlled nitration conditions to avoid byproducts, unlike halogenated analogs in (e.g., 11b: 83.7% yield with Cl substituents) .
- Triazole derivatives (e.g., ) achieve higher yields (82–97%) via click chemistry, but their benzothiazole-triazole scaffold lacks the ester functionality critical for prodrug design .
Biological Activity Trends :
- Urea derivatives () with chloro /trifluoromethyl substituents (e.g., 11b, 11e) show enhanced anticancer activity (IC₅₀ < 1 μM in some cell lines) due to improved hydrophobic interactions. The target compound’s nitro group may similarly enhance potency but could increase toxicity risks .
- Benzamide analogs () exhibit moderate antimicrobial activity, suggesting that replacing the ester in the target compound with an amide may alter bioavailability or target specificity .
Physicochemical Properties: The target compound’s methyl ester likely offers better metabolic stability than ethyl esters (e.g., ) due to reduced steric hindrance in esterase-mediated hydrolysis.
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing (E)-methyl 4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Knoevenagel condensation : A cyano-substituted vinyl group is introduced via reaction between a nitrile-containing aldehyde (e.g., 2-cyanoacetamide derivatives) and a ketone or ester precursor. Evidence from analogous thiazole syntheses suggests acetic acid-catalyzed reflux in ethanol as a common step .
- Thiazole ring formation : Cyclization of thioamide intermediates with α-haloketones (e.g., 3-nitrophenyl-substituted bromoketones) under basic conditions. This aligns with methods for synthesizing 4-(3-nitrophenyl)thiazole derivatives .
- Esterification : Methylation of the benzoic acid precursor using methanol and catalytic sulfuric acid or DCC coupling .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to verify vinyl (E)-configuration (J = 12–16 Hz), nitrophenyl substituents, and ester carbonyl signals. IR confirms cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
- Elemental Analysis : Combustion analysis validates C, H, N, S content against theoretical values .
Q. What preliminary biological assays are recommended for this compound?
- Anticancer activity : Screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to positive controls like doxorubicin .
- Antimicrobial testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can computational methods predict the biological target or mechanism of action of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., EGFR, tubulin) based on the thiazole and nitro groups’ electron-withdrawing effects. highlights docking poses for similar compounds with quinazoline targets .
- QSAR modeling : Correlate substituent effects (e.g., nitro position, cyano group) with bioactivity data from analogs to optimize potency .
Q. What strategies address contradictions in solubility or stability data during formulation studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO) to enhance aqueous solubility while monitoring ester hydrolysis via HPLC .
- Solid-state analysis : DSC and XRD identify polymorphs affecting stability. For example, nitro group orientation may influence crystallinity and degradation rates .
Q. How can the nitro group’s electronic effects be modulated to improve bioactivity?
- Methodological Answer :
- Substituent replacement : Replace 3-nitro with electron-deficient groups (e.g., CF₃) or bioisosteres (e.g., sulfonamide) to enhance target binding. shows nitro groups in thiazoles improve anticancer activity via π-π stacking .
- Pro-drug design : Reduce nitro to amine in vivo for selective activation in hypoxic tumor microenvironments .
Q. What experimental design optimizes synthetic yield while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) using Taguchi methods. For example, optimized triazole synthesis by adjusting acetic acid concentration and reflux time .
- Byproduct analysis : LC-MS identifies intermediates (e.g., Z-isomer or oxidized byproducts) to refine purification steps .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies (e.g., vs. 3) while controlling for assay conditions (cell line, incubation time) .
- Counter-screening : Test the compound against off-target receptors (e.g., serotonin or histamine receptors) to rule out nonspecific effects .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
